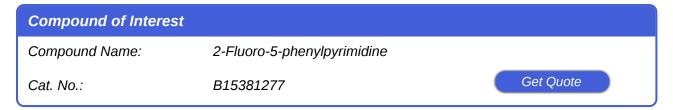


Spectroscopic Validation of 2-Fluoro-5phenylpyrimidine: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2-Fluoro-5- phenylpyrimidine**, a key intermediate in pharmaceutical synthesis. The following sections present a summary of expected and comparative spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow. This document is intended to aid in the validation and quality control of **2-Fluoro-5- phenylpyrimidine**.

Spectroscopic Data Comparison

While direct experimental spectra for **2-Fluoro-5-phenylpyrimidine** are not widely published, the following tables summarize the expected spectroscopic characteristics based on the analysis of structurally similar compounds, such as fluorinated pyrimidines and phenyl-substituted heterocycles. For a tangible comparison, data for the structurally related compound 2-Fluoropyridine is also presented.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)



Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2-Fluoro-5- phenylpyrimidine (Expected)	8.8 - 8.6	d	~2.5	H-4, H-6
7.7 - 7.5	m	-	Phenyl H	
7.5 - 7.3	m	-	Phenyl H	
2- Fluoropyridine[1]	8.23	ddd	5.0, 2.0, 0.9	H-6
7.78	dddd	9.5, 7.5, 2.0, 0.3	H-4	_
7.18	ddd	7.5, 5.0, 1.0	H-5	-
6.93	ddd	9.5, 3.0, 1.0	H-3	_

Table 2: 13C NMR Data (100 MHz, CDCl₃)



Compound	Chemical Shift (δ) ppm	Assignment
2-Fluoro-5-phenylpyrimidine (Expected)	165 - 160 (d, ¹JCF)	C-2
158 - 155 (d)	C-4, C-6	_
135 - 130	Phenyl C (quaternary)	_
130 - 128	Phenyl CH	_
128 - 125	Phenyl CH	_
120 - 115 (d)	C-5	_
2-Phenylpyridine[2]	157.4	C-2'
149.6	C-6'	
139.4	C-1"	_
136.7	C-4'	_
128.9	Phenyl CH	_
128.7	Phenyl CH	_
126.9	Phenyl CH	_
122.1	C-5'	_
120.6	C-3'	_

Table 3: Mass Spectrometry Data

Compound	Ionization Mode	[M]+ or [M+H]+ (m/z)
2-Fluoro-5-phenylpyrimidine	El or ESI	174.06 (Calculated for C ₁₀ H ₇ FN ₂)
2-(4-Fluorophenyl)-4- phenylpyrimidine[3]	El	250.09



Experimental Protocols

The following are standard protocols for the acquisition of spectroscopic data for small organic molecules like **2-Fluoro-5-phenylpyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Data Acquisition:

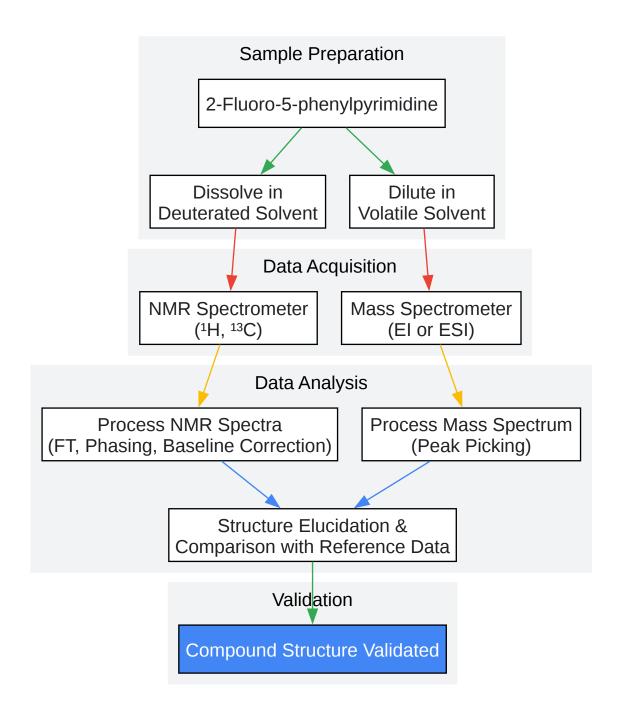


- El Mode: Introduce the sample (if sufficiently volatile) directly or via a GC inlet. Acquire data over a mass range of m/z 50-500.
- ESI Mode: Infuse the sample solution directly into the ion source. Acquire data in positive ion mode over a mass range of m/z 50-500.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic validation of a chemical compound.





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Caption: Workflow for spectroscopic data acquisition and analysis.

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